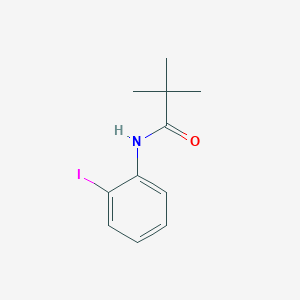

2-Iodo-pivaloylaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-iodophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXYDNSSQLOPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Iodo Pivaloylaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and 2-Iodo-pivaloylaniline is an excellent substrate for a multitude of these transformations. The electron-rich nature of the aryl iodide bond facilitates oxidative addition to a low-valent palladium center, initiating the catalytic cycle. The sterically demanding pivaloyl group can influence the regioselectivity of subsequent steps and often serves as a protecting group that can be removed under specific conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org For this compound, this reaction provides a direct route to 2-aryl anilides, which are precursors to various heterocyclic compounds and biaryl systems. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to activate the organoboron reagent. libretexts.orgorganic-chemistry.org The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with sterically hindered substrates. mdpi.com While direct examples with this compound are specific to certain synthetic routes, the general applicability is well-established for structurally similar o-haloanilides. um.edu.my

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(2-phenylphenyl)pivalamide | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | N-(4'-methoxy-[1,1'-biphenyl]-2-yl)pivalamide | High |

| This compound | Pyridine-3-boronic acid | Pd/PCy₃ | K₃PO₄ | Dioxane/H₂O | N-(2-(pyridin-3-yl)phenyl)pivalamide | Good |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org With this compound, this reaction can be used for simple olefination to introduce a vinyl group or can proceed via a domino sequence to achieve annulation, leading to the formation of heterocyclic structures like quinolines. organic-chemistry.orgbeilstein-journals.org The pivaloylamide group can act as an intramolecular directing group or reactant in these annulation strategies. For instance, the reaction with propargyl alcohols can lead to 2,4-disubstituted quinolines through a cascade of oxidative addition, alkyne insertion, and cyclization steps. organic-chemistry.org Intramolecular Heck reactions of derivatives of this compound are also a powerful tool for constructing polycyclic systems. libretexts.org

Table 2: Heck Reaction Applications with this compound Derivatives

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Olefination |

| This compound | Propargyl alcohol | Pd(OAc)₂ / dppp | DBU | NMP | Annulation (Quinoline) |

| N-allyl-N-(2-iodophenyl)pivalamide | - | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | MeCN | Intramolecular Annulation |

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for this compound, yielding 2-(alkynyl)pivaloylanilides. These products are valuable intermediates, for example, in the synthesis of flavones and 3,1-benzoxazin-4-ones through subsequent carbonylative annulation reactions. researchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. researchgate.net

Table 3: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | N-(2-(phenylethynyl)phenyl)pivalamide | >95 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene (B151609) | N-(2-(hex-1-yn-1-yl)phenyl)pivalamide | High |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | N-(2-((trimethylsilyl)ethynyl)phenyl)pivalamide | High |

The Stille and Negishi couplings are powerful palladium-catalyzed cross-coupling reactions that utilize organotin and organozinc reagents, respectively. organic-chemistry.orgwikipedia.org These reactions offer alternative pathways for introducing various carbon-based functionalities onto the this compound scaffold. The Negishi reaction is often noted for its high functional group tolerance and the reactivity of its organozinc reagents. wikipedia.orgnih.gov The Stille reaction, while using toxic organotin reagents, is also highly versatile. organic-chemistry.orglibretexts.org Both methods can be used to synthesize biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups, providing access to a wide array of functionalized anilides.

Table 4: General Conditions for Stille and Negishi Couplings

| Reaction | Organometallic Reagent | Catalyst / Ligand | Solvent | Product Type |

|---|---|---|---|---|

| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | Biaryl |

| Stille | Vinyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | THF | Alkenylated anilide |

| Negishi | Alkyl-ZnBr | Pd(dba)₂ / XPhos | Dioxane | Alkylated anilide |

| Negishi | Aryl-ZnCl | Ni(acac)₂ / PPh₃ | THF | Biaryl |

Beyond C-C bond formation, derivatives of this compound are key substrates for palladium-catalyzed intramolecular C-N bond formation, leading to important nitrogen-containing heterocycles. nih.gov A prominent example is the synthesis of phenanthridinones. nih.govmdpi.com This transformation typically involves an initial C-C coupling to form a biaryl intermediate, followed by an intramolecular C-H amidation or cyclization reaction that forms the central lactam ring. The pivaloyl group is crucial in this context, as it can be cleaved in situ or in a subsequent step to allow for the cyclization. These methods provide efficient access to complex polycyclic aromatic frameworks found in many natural products and pharmaceuticals. nih.govmdpi.com

Copper-Mediated and Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain transformations. rsc.org For substrates like this compound, copper can mediate or catalyze a range of reactions, including C-H functionalization and fluorination. A notable example is the copper-catalyzed oxidative C(sp²)─H amidation and dimerization of anilides. In one study, a derivative of this compound underwent a copper-catalyzed dimerization, demonstrating a novel pathway for creating complex biaryl structures. rsc.org Furthermore, copper reagents have been developed for the fluorination of aryl iodides, a challenging transformation of significant interest in medicinal chemistry. google.comescholarship.org These reactions highlight the expanding role of copper in the functionalization of anilides.

Table 5: Examples of Copper-Mediated Transformations

| Substrate | Reagent(s) | Catalyst / Mediator | Product | Reaction Type |

|---|---|---|---|---|

| N-(3-Iodo-4-pivalamidophenyl)pivaloylanilide | - | CuI / 1,10-Phenanthroline | Dimerized Product | C-H Amidation/Dimerization |

| N-(4-iodophenyl)pivalamide | AgF | [(phen)Cu(NCtBu)]BF₄ | N-(4-fluorophenyl)pivalamide | Fluorination |

C-C Bond Forming Reactions of Organocopper Compounds

Organocopper reagents are valued in organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high selectivity. acs.org While organocopper(I) compounds are the most common, organocopper(II) complexes are also emerging as potent catalysts for C-C bond formation. researchgate.netuva.es An organocopper reagent can be generated from this compound, typically through a transmetalation process. This involves first reacting the aryl iodide with an organolithium or Grignard reagent to form an organometallic intermediate, which is then treated with a copper(I) salt, such as copper(I) iodide or cyanide. Current time information in Bangalore, IN.researchgate.net

The resulting organocopper species, often a Gilman reagent (a lithium diorganocuprate, R₂CuLi), is a soft nucleophile that excels in reactions where harder organometallics like Grignard reagents might fail or give unwanted side reactions. Current time information in Bangalore, IN.acs.org These reagents are particularly effective in Sₙ2-type reactions with a variety of electrophiles. acs.org For instance, the organocopper reagent derived from this compound can couple with alkyl halides, acid chlorides, and epoxides to form new C-C bonds, attaching the pivaloylaniline moiety to the electrophilic partner. core.ac.uk This method is chemoselective, avoiding the undesired symmetrical dimerization products that can occur in other coupling reactions. acs.org

A generalized reactivity series for lithium diorganocopper reagents is as follows: acid chlorides > aldehydes > tosylates ≈ epoxides > iodides > bromides > chlorides > ketones > esters > nitriles >> alkenes. acs.org

Ullmann-Type Coupling Reactions

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of copper-catalyzed cross-coupling. researchgate.netsnnu.edu.cn The presence of an iodine atom makes this compound an ideal substrate for such transformations. Ullmann reactions can be broadly categorized into two types: the classic synthesis of symmetric biaryls and the more versatile Ullmann-type nucleophilic aromatic substitution. nih.gov

In the classic Ullmann condensation, two molecules of an aryl halide are coupled in the presence of excess copper at high temperatures to form a symmetrical biaryl. snnu.edu.cnnih.gov For this compound, this would yield a symmetrically substituted biphenyl (B1667301) derivative.

More synthetically useful are the Ullmann-type reactions, which involve the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol. nih.govmdpi.com These reactions, often referred to as Ullmann-Goldberg reactions for N-arylation, are typically performed under milder conditions than the classic biaryl synthesis, often facilitated by the use of ligands like l-proline (B1679175) or diamines. researchgate.netmdpi.comnih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. researchgate.netnih.gov This allows this compound to be coupled with a wide range of nitrogen, oxygen, or sulfur nucleophiles, providing access to complex diaryl ethers, diarylamines, and diaryl thioethers.

| Reaction Type | Coupling Partner | Product Type | Typical Catalyst/Reagent |

| Classic Ullmann Coupling | This compound | Symmetrical Biaryl | Copper Bronze |

| Ullmann-Type N-Arylation | Amine/Amide | Diaryl Amine | CuI, Ligand (e.g., L-proline) |

| Ullmann-Type O-Arylation | Alcohol/Phenol | Diaryl Ether | CuI, Base |

Organocopper Reagent Reactivity with Unsaturated Systems

A defining feature of organocopper reagents, particularly Gilman cuprates, is their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. Current time information in Bangalore, IN.researchgate.netacs.org This reactivity provides a powerful method for C-C bond formation that is distinct from the 1,2-addition typically observed with more reactive organometallics like Grignard reagents. acs.orgacs.org

When an organocopper reagent is formed from this compound, it can be added to various unsaturated systems. The reaction with an α,β-unsaturated ketone (enone), for example, would result in the transfer of the 2-pivaloylaniline group to the β-carbon of the enone. acs.org This process generates a new C-C bond and forms a ketone enolate, which is then protonated upon workup. This strategy is highly valuable for constructing complex molecular frameworks. Current time information in Bangalore, IN. Similarly, these organocopper reagents can react with terminal alkynes in a process known as carbocupration, leading to the formation of vinylcopper species that can be further functionalized. Current time information in Bangalore, IN.

C-H Activation and Functionalization Strategies

The pivaloyl group on this compound is not merely a protecting group; it is a highly effective directing group for transition metal-catalyzed C-H activation. This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to synthesis compared to traditional cross-coupling methods that require pre-functionalized starting materials. cam.ac.uk

Directed Ortho-C-H Activation via the Pivaloyl Group

The amide functionality, including the pivaloyl amide of this compound, is a powerful directing group for regioselective C-H functionalization. researchgate.netorganic-chemistry.org In reactions catalyzed by transition metals like palladium or ruthenium, the carbonyl oxygen of the pivaloyl group coordinates to the metal center. This chelation event positions the metal catalyst in close proximity to the C-H bond at the ortho position of the aniline (B41778) ring (the C6 position). mdpi.comnih.gov This proximity facilitates the cleavage of the C-H bond via a cyclometalated intermediate, which is often the rate-determining step in the catalytic cycle. sci-hub.sersc.org

Once the C-H bond is activated, the resulting metallacycle can react with a variety of coupling partners, leading to the formation of a new bond at the ortho position with high regioselectivity. cam.ac.uk The steric bulk and electronic properties of the pivaloyl group can influence the efficiency of this process. researchgate.net This directed approach enables a range of transformations, including arylation, alkenylation, and acylation, directly on the aniline core. nih.gov

Site-Selective C-H Alkylation and Arylation of Anilides

Leveraging the directing ability of the amide group, site-selective alkylation and arylation of anilides have been extensively developed. The pivaloyl group in this compound strongly directs functionalization to the ortho position. Palladium-catalyzed reactions are commonly employed for these transformations. researchgate.netuva.es

For example, ortho-arylation can be achieved by reacting the anilide with aryl halides or arylboronic acids in the presence of a palladium catalyst. uva.esorganic-chemistry.org Similarly, ortho-alkenylation (or olefination) introduces a vinyl group using alkenes as coupling partners. researchgate.net These reactions typically proceed with high monoselectivity, avoiding functionalization at other positions. researchgate.net While the pivaloyl group is a robust director for ortho-functionalization, catalyst control can sometimes achieve other selectivities; for instance, certain ruthenium catalysts have been used for meta-selective C-H functionalization of arenes, and copper catalysts have also been employed for meta-selective arylation. caltech.edu

Below is a table summarizing representative C-H functionalization reactions directed by anilide groups.

| Functionalization | Reagent Type | Catalyst System | Position Selectivity | Reference |

| Arylation | Aryl Iodide | Pd(TFA)₂ | Ortho | researchgate.net |

| Arylation | Arylboronic Acid | [Pd(bipy-6-OH)Br(C₆F₅)] | Ortho | uva.es |

| Alkenylation (Olefination) | Olefin | RuCl₃/AgOTf | Ortho | researchgate.net |

| Acetoxylation | Acetic Acid | Pd(OAc)₂ / K₂S₂O₈ | Ortho | organic-chemistry.org |

| Alkynylation | Bromoalkyne | Pd(OAc)₂ / AgOTf | Ortho | cam.ac.uksci-hub.se |

Multiple Aryne Insertion Reactions Mediated by Anilides

Anilides can mediate complex transformations involving highly reactive aryne intermediates. rsc.org A notable example is the palladium-catalyzed multicomponent reaction between an aniline, an aryne, and carbon monoxide (CO) to synthesize phenanthridinones. acs.orgresearchgate.netnih.gov This process, while not a simple multiple insertion of aryne units, represents a sophisticated cascade where the anilide structure guides the assembly of multiple components.

The proposed mechanism involves several key steps:

Generation of an aryne from a suitable precursor (e.g., 2-(trimethylsilyl)aryl triflate).

The aniline derivative participates in a palladium-catalyzed cycle.

A C-H activation event, directed by the aniline or a related group, forms a palladacycle. acs.orgmdpi.com

Insertion of the aryne and CO into palladium-carbon or palladium-nitrogen bonds occurs. snnu.edu.cn

The cascade culminates in a reductive elimination step that forms the fused heterocyclic phenanthridinone product. researchgate.net

This strategy demonstrates the anilide's crucial role in orchestrating a complex bond-forming sequence involving an aryne, leading to the rapid construction of valuable molecular scaffolds from simple precursors. acs.orgresearchgate.net

Reactions Involving the Amide Moiety

The amide group in this compound, consisting of a pivaloyl group attached to an aniline nitrogen, exhibits characteristic reactivity that can be harnessed for further molecular elaboration.

Amide Bond Activation and Cleavage

The pivaloyl group is a sterically hindered and robust protecting group for the aniline nitrogen. Its cleavage, or deprotection, generally requires specific and often harsh reaction conditions to break the stable amide bond. cognitoedu.org This stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which weakens its basicity compared to amines. cognitoedu.org

Amide hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat. cognitoedu.orgwikidoc.org Acid-catalyzed hydrolysis yields the parent 2-iodoaniline (B362364) and pivalic acid, while basic hydrolysis would produce the corresponding carboxylate salt and 2-iodoaniline. wikidoc.org The bulky nature of the tert-butyl group in the pivaloyl moiety can influence the rate of hydrolysis. In some synthetic sequences, the pivaloyl group is removed at a late stage, for instance, after performing cyclization reactions. For example, treatment with hydrochloric acid can facilitate the deprotection of the pivaloyl group and subsequent lactamization to form dihydroquinolinones. scholaris.ca

Derivatization of the Pivaloyl Amide Nitrogen

The nitrogen atom of the pivaloyl amide in this compound is generally unreactive towards substitution due to the delocalization of its lone pair into the carbonyl group. cognitoedu.org However, under strongly basic conditions, the N-H proton can be removed to generate an amidate anion. This nucleophilic species can then react with various electrophiles, allowing for derivatization at the nitrogen center.

While direct SN2 reactions at the amide nitrogen are generally challenging, recent advancements have shown that with appropriate activation, such as the use of sulfonate leaving groups on the nitrogen, nucleophilic substitution can occur. nih.gov This opens up possibilities for forming new nitrogen-element bonds. For this compound, derivatization at the nitrogen would typically be pursued after initial reactions involving the more reactive C-I bond, or if specific activation of the amide nitrogen is achieved. Research has also explored how heteroatom substitution at the amide nitrogen can reduce resonance and facilitate SN1 and SN2 reactivity at the nitrogen. mdpi.com

Cyclization Reactions and Heterocycle Formation

This compound is a key substrate for constructing a variety of nitrogen-containing heterocyclic compounds. The ortho-disposed iodo and pivaloylamido groups provide an ideal arrangement for intramolecular cyclization reactions, often mediated by transition metal catalysts.

Synthesis of Quinoline (B57606) and Dihydroquinoline Derivatives

Quinolines and their partially saturated analogs, dihydroquinolines, are prevalent scaffolds in medicinal chemistry and materials science. beilstein-journals.org this compound is extensively used in palladium-catalyzed reactions to synthesize these frameworks.

A common strategy involves the Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization. organic-chemistry.orgrsc.org This tandem process allows for the construction of substituted quinolines in a single operational step. The palladium catalyst first facilitates the coupling of the alkyne to the aryl iodide, forming a 2-alkynyl-pivaloylaniline intermediate. Subsequent intramolecular attack of the amide nitrogen onto the alkyne, often promoted by the same catalyst or a different promoter, leads to the formation of the quinoline ring. mdpi.comrsc.org

Similarly, dihydroquinoline derivatives can be synthesized. For instance, a palladium-catalyzed reaction can be used to form 1,2-dihydroquinolines. researchgate.net In some cases, the reaction conditions can be tuned to favor either the fully aromatic quinoline or the dihydroquinoline product. rsc.org For example, the reaction of 2-alkynylanilines with ketones can yield 2,3-dihydroquinolin-4(1H)-ones in the presence of p-toluenesulfonic acid, while using ferric chloride as a catalyst can lead to the formation of quinolines. rsc.org

Table 1: Examples of Quinoline and Dihydroquinoline Synthesis from 2-Iodoaniline Derivatives

| Starting Material | Reactant(s) | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Iodoaniline | Dialkyl itaconates | Pd(OAc)₂, PPh₃, NaOAc | 2-Quinolones | mdpi.com |

| 2-Iodoaniline | (Z)-N-phenylcinnamamide | Pd catalyst | 4-Phenyl-2-quinolone | mdpi.com |

| 2-Alkynylanilines (from 2-iodoanilines) | Ketones | p-TsOH or FeCl₃ | 2,3-Dihydroquinolin-4(1H)-ones or Quinolines | rsc.org |

| N-Pivaloyl-2-(alpha-lithiobenzyl)aniline | α-bromoacetate, then HCl | (-)-Sparteine | Dihydroquinolinone | scholaris.ca |

Formation of Indoline and Other Heterocyclic Scaffolds

Beyond quinolines, this compound is a precursor to other important heterocyclic structures like indolines. The synthesis of indoles from 2-iodoanilines often involves a palladium-catalyzed Sonogashira coupling with terminal alkynes, followed by a cyclization step. nih.govresearchgate.netbeilstein-journals.org The pivaloyl group can serve as a protecting group that can be removed in a subsequent step. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired indole (B1671886) products. nih.govbeilstein-journals.org

The versatility of this compound extends to the synthesis of various other heterocyclic systems. najah.edunih.govijrpr.comsrdorganics.comenamine.net For instance, intramolecular C-H amination reactions, potentially mediated by a catalyst after an initial intermolecular coupling, could lead to the formation of five- or six-membered rings. The specific heterocyclic scaffold formed depends on the nature of the coupling partner and the reaction conditions employed for the cyclization step.

Table 2: Synthesis of Indoles from 2-Iodoaniline Derivatives

| Starting Material | Reactant | Catalyst/Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Iodoanilines | Terminal alkynes | Pd catalyst, TBAF | 2-Substituted indoles | Sequential Sonogashira/cyclization promoted by TBAF | nih.gov |

| N-Protected-2-iodoanilines | Phenylacetylene | Pd-Cu/C, Ph₃P, ethanolamine | Indoles | Heterogeneous bimetallic catalyst in water | beilstein-journals.org |

| 2-Alkynylbromoarenes | Ammonia (B1221849) | Pd/Josiphos | Indoles | First use of ammonia in cross-coupling/cyclization | rsc.org |

Annulation Reactions with Arynes

Arynes, such as benzyne, are highly reactive intermediates that can participate in cycloaddition and annulation reactions. escholarship.orgsioc-journal.cn The reaction of this compound with an aryne precursor, typically in the presence of a palladium catalyst, can lead to the formation of complex polycyclic aromatic compounds. researchgate.netnih.gov

In a typical reaction, the aryne is generated in situ from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The palladium catalyst can then mediate an annulation process involving the this compound and the aryne. nih.govescholarship.org This can involve the formation of multiple new carbon-carbon bonds in a single transformation, providing rapid access to complex molecular architectures. For example, palladium-catalyzed annulation of biaryl halides with arynes has been shown to be an effective method for creating π-extended systems. escholarship.org While direct examples with this compound are specific, the principles of palladium-catalyzed aryne annulations with aryl halides are well-established and applicable. researchgate.netnih.gov

Mechanistic Investigations of 2 Iodo Pivaloylaniline Reactivity

Elucidation of Reaction Pathways in Cross-Coupling Processes

2-Iodo-pivaloylaniline is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) species. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate.

Subsequent steps in the catalytic cycle depend on the specific cross-coupling reaction. In Suzuki couplings, transmetalation with an organoboron reagent occurs, followed by reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. mdpi.comwiley-vch.de For Heck reactions, the palladium(II) intermediate coordinates to an alkene, followed by migratory insertion and β-hydride elimination. In Sonogashira couplings, a copper co-catalyst is often employed to facilitate the transmetalation of a terminal alkyne to the palladium center. nih.gov

The pivaloyl group in this compound can play a significant role in these reaction pathways. It can act as a directing group, influencing the regioselectivity of the reaction, and its steric bulk can affect the rate of the catalytic cycle.

Studies on C-H Activation Mechanisms and Transition States

The pivaloylanilide moiety in this compound can act as a directing group to facilitate ortho-C-H activation. mt.com This process typically involves the coordination of the amide oxygen to a transition metal center, followed by the cleavage of a C-H bond on the aromatic ring to form a metallacyclic intermediate. scielo.br This strategy allows for the direct functionalization of the C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. catalysis.blog

Several mechanisms for C-H activation have been proposed, including:

Oxidative Addition: The metal center directly inserts into the C-H bond. catalysis.blognumberanalytics.com

Concerted Metalation-Deprotonation (CMD): A base assists in the deprotonation of the C-H bond as the metal coordinates to the carbon. numberanalytics.comresearchgate.net

σ-Bond Metathesis: This involves a four-centered transition state where the C-H bond is cleaved and a new C-M bond is formed simultaneously. catalysis.blognumberanalytics.com

Computational studies and experimental evidence are often used to elucidate the operative mechanism and the structure of the transition states involved in these C-H activation processes. researchgate.net The nature of the catalyst, solvent, and any additives can significantly influence the preferred pathway. scielo.br

Investigation of Regioselectivity and Stereoselectivity

The directing-group ability of the pivaloyl group in this compound plays a crucial role in controlling the regioselectivity of its reactions. mt.com In C-H activation reactions, functionalization typically occurs at the ortho position to the pivaloylanilide group due to the formation of a stable five- or six-membered metallacyclic intermediate. scielo.br

In cross-coupling reactions, the regioselectivity is primarily determined by the position of the iodo group. However, the pivaloyl group can still influence the outcome by sterically hindering certain reaction pathways or through electronic effects.

Stereoselectivity becomes a key consideration when chiral products are formed. youtube.comucalgary.ca For instance, in asymmetric C-H activation reactions, chiral ligands on the metal catalyst can induce enantioselectivity by creating a chiral environment around the reactive center. khanacademy.org The stereochemistry of the substrate can also determine the stereochemistry of the product in what are known as stereospecific reactions. youtube.comkhanacademy.org

| Reaction Type | Directing Group | Outcome |

| C-H Activation | Pivaloyl | Ortho-functionalization |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective product formation |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about the rate at which it proceeds and the factors that influence this rate. tutorchase.comweebly.com For multi-step reactions, such as the cross-coupling and C-H activation of this compound, there is typically one step that is significantly slower than the others, known as the rate-determining step (RDS). khanacademy.orgacenet.eduopentextbc.ca

Experimental techniques such as monitoring the reaction progress over time under different reactant concentrations are used to determine the reaction order and the rate law. weebly.com This information, combined with computational modeling, helps to pinpoint the RDS and understand the energy profile of the reaction. acenet.edu

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. khanacademy.orgopentextbc.ca In the reactions of this compound, various intermediates can be formed, including organopalladium species, metallacycles, and other transient complexes. mt.comscielo.br

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are often employed to identify and characterize these intermediates. For instance, the formation of a palladacycle intermediate in a C-H activation reaction can sometimes be confirmed by isolating and analyzing its crystal structure. Trapping experiments, where a reactive species is added to intercept a fleeting intermediate, can also provide indirect evidence for its existence. acenet.edu The identification of these intermediates provides invaluable insight into the step-by-step process of the chemical transformation.

Computational Chemistry in the Study of 2 Iodo Pivaloylaniline

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 2-Iodo-pivaloylaniline, DFT calculations could be employed to map out the potential energy surface for its various chemical reactions.

Researchers can model potential reaction pathways, such as those involved in its synthesis or subsequent functionalization. For instance, the formation of this compound from 2-iodoaniline (B362364) and pivaloyl chloride could be modeled to understand the step-by-step mechanism. These calculations would reveal the energies of reactants, products, and any intermediates, providing insight into the thermodynamics of the reaction. Different reaction pathways can be compared to determine the most energetically favorable route.

Computational Modeling of Transition States and Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. These fleeting structures are often impossible to observe experimentally but can be located and characterized using computational methods like DFT.

For a reaction involving this compound, computational modeling would identify the geometry of the transition state and calculate its energy. This information is used to construct a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. By comparing the activation energies for different potential reaction pathways, chemists can predict which reaction is kinetically favored.

Theoretical Analysis of Selectivity (Regio-, Stereo-, Chemo-)

Many organic reactions can yield multiple products. Computational chemistry provides a powerful tool for predicting and explaining the selectivity of these reactions.

Regioselectivity: In reactions where a reagent can attack multiple sites on the this compound molecule, DFT calculations can determine which site is more reactive by comparing the activation energies for each pathway. For example, in a potential cross-coupling reaction, calculations could predict whether a substituent would add at a position ortho or meta to the existing groups.

Stereoselectivity: If a reaction can produce different stereoisomers, computational modeling can predict which isomer is more likely to form. This is achieved by calculating the energies of the diastereomeric transition states leading to each product.

Chemoselectivity: When a molecule has multiple functional groups that could react, theoretical analysis can predict which group will preferentially react. This is done by modeling the reaction at each functional group and comparing the corresponding energy barriers.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike static DFT calculations, MD simulations model the movements of atoms and molecules over time, providing a more dynamic picture of reactivity.

For this compound, MD simulations could be used to:

Explore its conformational landscape and how different conformations might affect reactivity.

Simulate its behavior in different solvents to understand the role of the solvent in a reaction.

Predict how it might interact with a catalyst or the active site of an enzyme. By simulating the molecular interactions, MD can provide insights into the factors that control the reactivity of the compound in a dynamic environment.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, these predictions could include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an IR spectrum, corresponding to the various functional groups in the molecule.

UV-Vis Spectroscopy: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

These predicted parameters serve as a valuable tool for structural elucidation and for understanding the electronic properties of the molecule.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

2-Iodo-pivaloylaniline is a member of the aniline (B41778) chemical class, which are derivatives of benzene (B151609) with one or more hydrogen atoms replaced by amino groups. chemblink.com Anilines are widely utilized in various industrial processes and as adaptable building blocks in organic synthesis. chemblink.com The reactivity of this compound is primarily dictated by the interplay of its three key functional groups. The amino group can undergo a variety of transformations, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents. The iodine atom at the ortho position is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The pivaloyl group, a bulky tert-butyl carbonyl moiety, serves multiple purposes. It acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions and directing the regioselectivity of certain transformations. Its steric bulk can also influence the conformation of the molecule and the stereochemical outcome of reactions at adjacent positions. The combination of these features makes this compound a highly valuable and versatile building block for the synthesis of a wide array of organic compounds.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of complex molecular architectures and scaffolds, particularly heterocyclic compounds. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

One notable application is in the synthesis of quinolines. An efficient and rapid synthesis of multiply substituted quinolines has been described through a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. researchgate.net While this specific example does not directly use this compound, the principles can be applied to its derivatives. The amino group of the aniline can be converted to a diazonium salt, which can then participate in similar cascade reactions to construct the quinoline (B57606) core.

Furthermore, the iodo group allows for the introduction of various substituents onto the aromatic ring via cross-coupling reactions prior to or after cyclization, providing access to a diverse library of complex heterocyclic scaffolds. The ability to construct such intricate molecular frameworks from a relatively simple starting material highlights the synthetic utility of this compound.

Precursor for Functional Materials and Chemical Probes

The development of functional materials and chemical probes often relies on the synthesis of molecules with specific photophysical, electronic, or biological properties. This compound can serve as a key precursor in the synthesis of such molecules. For example, the iodo group can be readily transformed into other functional groups, such as boronic esters, through reactions like the Miyaura borylation. These boronic acid derivatives are crucial intermediates in the synthesis of conjugated organic materials with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wiley-vch.de

Moreover, the aniline moiety can be modified to incorporate fluorescent tags or reactive groups, transforming the molecule into a chemical probe. nih.gov Chemical probes are small molecules used to study biological processes and protein function. nih.gov By attaching a fluorophore to the this compound scaffold, researchers can create probes for fluorescence imaging. The reactive nature of the iodo group also allows for its use in "reactive matrices" for mass spectrometry imaging, where it can selectively react with analytes containing specific functional groups, enhancing their detection. google.comgoogle.com

Strategic Importance in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex target molecules. solubilityofthings.comicj-e.orgub.edu It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections". solubilityofthings.comicj-e.orgub.edu this compound holds significant strategic importance in this process.

When a target molecule contains a substituted aniline or a related heterocyclic system, this compound can be identified as a key "synthon" or synthetic equivalent. The disconnections often involve breaking the bonds formed via the cross-coupling reactions mentioned earlier. For example, a biaryl linkage in the target molecule can be disconnected to an aryl halide and an arylboronic acid, where this compound could serve as the aryl halide component.

The pivaloyl group can also play a strategic role in directing the synthesis. Its steric hindrance can be exploited to achieve regioselective functionalization of the aromatic ring. Furthermore, the ability to remove the pivaloyl group at a later stage adds to the synthetic flexibility. The application of hypervalent iodine reagents in retrosynthesis for dearomatization of phenols is a related concept that highlights the utility of iodine-containing compounds in complex synthetic planning. youtube.com

| Retrosynthetic Disconnection | Forward Reaction | Role of this compound |

| C(aryl)-C(aryl) | Suzuki-Miyaura Coupling | Aryl halide partner |

| C(aryl)-C(alkynyl) | Sonogashira Coupling | Aryl halide partner |

| C(aryl)-N | Buchwald-Hartwig Amination | Aryl halide partner |

| Heterocyclic Ring | Intramolecular Cyclization | Precursor to the heterocyclic core |

Development of New Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern organic chemistry. pitt.edursc.org this compound and its derivatives can contribute to this field in several ways. The aniline moiety can serve as a ligand for transition metals, forming complexes that can act as catalysts. The electronic properties of the aniline can be tuned by introducing different substituents on the aromatic ring, which in turn can influence the activity and selectivity of the resulting catalyst.

For instance, bidentate ligands are often employed in catalysis, and a derivative of this compound could be designed to incorporate a second coordinating group, leading to the formation of a stable metal complex. Recent advancements have seen the development of dual catalytic systems, for example, using nickel and cobalt co-catalysts for cross-electrophile coupling reactions. nih.gov The principles from such systems could be applied to reactions involving this compound.

Advanced Spectroscopic Characterization of 2 Iodo Pivaloylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. For 2-Iodo-pivaloylaniline, ¹H and ¹³C NMR spectra provide the initial framework for structural confirmation by identifying the chemical environments of all hydrogen and carbon atoms.

The predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons, the N-H proton, and the highly shielded protons of the pivaloyl group's tert-butyl moiety. The aromatic region would display a complex splitting pattern due to the ortho, meta, and para couplings between the four protons on the substituted ring. The nine protons of the tert-butyl group are expected to appear as a sharp singlet far upfield. The amide proton (N-H) would likely appear as a broad singlet in the downfield region.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. This includes four distinct signals for the aromatic carbons, with the carbon atom bonded to the iodine (C-I) being significantly influenced by the heavy atom effect, and the carbon bonded to the nitrogen (C-N) also showing a characteristic shift. The carbonyl carbon of the pivaloyl group and the quaternary and methyl carbons of the tert-butyl group would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| C-I | - | ~90 |

| C-NH | - | ~142 |

| NH | 8.0 - 9.5 | - |

| C=O | - | ~176 |

| Quaternary C | - | ~40 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity between the adjacent protons on the aromatic ring, helping to definitively assign their positions relative to the substituents. Cross-peaks would appear between protons that are J-coupled, typically those separated by two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the tert-butyl proton singlet to its methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This technique is invaluable for piecing together the molecular skeleton. For instance, the N-H proton would show a correlation to the carbonyl carbon and the aromatic C-2 carbon. The tert-butyl protons would show correlations to the quaternary carbon and the carbonyl carbon, confirming the structure of the pivaloyl group and its attachment to the nitrogen atom. youtube.com

Conformational Analysis by NMR

The rotation around the amide C-N bond in N-acylated anilines is often restricted due to the partial double-bond character of the amide linkage. This can lead to the existence of distinct cis and trans conformers in solution, which may be observable by NMR. nih.govrsc.org In this compound, these conformers would differ in the orientation of the bulky pivaloyl group relative to the iodinated phenyl ring.

Variable-temperature (VT) NMR studies can be employed to investigate this dynamic process. rsc.org At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature, from which the energy barrier to rotation (ΔG‡) can be calculated. rsc.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are in close proximity, offering direct evidence for the predominant conformation. nih.gov For example, a NOESY cross-peak between the N-H proton and a specific aromatic proton would help to establish the spatial arrangement of the amide group relative to the ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as N-(2-Iodophenyl)benzenesulfonamide provides significant insight into the expected solid-state characteristics. nih.govresearchgate.net

In the crystal structure of N-(2-Iodophenyl)benzenesulfonamide, the molecule adopts a twisted conformation. The two aromatic rings are tilted relative to each other, and the conformation around the S-N bond is gauche. nih.gov A similar twisted geometry would be expected for this compound due to steric hindrance between the ortho-iodo substituent and the bulky pivaloyl group.

Table 2: Illustrative Crystal Data for a Related Compound, N-(2-Iodophenyl)benzenesulfonamide (I)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀INO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.353(2) |

| b (Å) | 7.8485(10) |

| c (Å) | 10.3207(13) |

| β (°) | 102.269(3) |

| Volume (ų) | 1294.2(3) |

| Z | 4 |

Data sourced from a study on N-(2-Iodophenyl)benzenesulfonamide. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₄INO), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass of 303.0120 g/mol .

Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting pattern of fragment ions is a fingerprint of the molecule's structure. The fragmentation of this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations and radicals. libretexts.org Key predicted fragmentation pathways include:

Loss of the Iodine Atom: Cleavage of the C-I bond would result in a significant peak at [M - 127]⁺.

Alpha-Cleavage of the Pivaloyl Group: The bond between the carbonyl carbon and the tert-butyl group is prone to cleavage, leading to the loss of a stable tert-butyl radical (•C(CH₃)₃). This would produce a highly stable acylium ion, [M - 57]⁺, which is often the base peak for compounds containing a pivaloyl group. libretexts.org

Formation of Pivaloyl Cation: Cleavage of the amide C-N bond can lead to the formation of the pivaloyl cation, [C(O)C(CH₃)₃]⁺, with an m/z of 85.

Loss of Pivaloyl Group: Fragmentation can also result in the loss of the entire pivaloyl group, leading to an ion corresponding to 2-iodoaniline (B362364).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 303 | [C₁₁H₁₄INO]⁺˙ | Molecular Ion (M⁺) |

| 246 | [C₁₁H₁₄NO]⁺ | Loss of •I |

| 176 | [C₆H₅INO]⁺ | Loss of •C(CH₃)₃ |

Infrared and Raman Spectroscopy for Vibrational Analysis

The IR spectrum is expected to be dominated by strong absorptions from the polar N-H and C=O bonds of the amide group. The Raman spectrum, conversely, will likely show strong signals for the non-polar aromatic ring vibrations.

Key expected vibrational modes include:

N-H Stretching: A sharp band in the region of 3300-3400 cm⁻¹ in the IR spectrum. Its position can indicate the extent of hydrogen bonding in the sample. researchgate.net

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pivaloyl group appear below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is typically a very strong and sharp absorption in the IR spectrum, expected around 1650-1680 cm⁻¹.

Amide II Band: An absorption around 1520-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching modes.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: These vibrations of the phenyl ring are often strong in the Raman spectrum. researchgate.net

C-I Stretching: This vibration occurs at low frequencies, typically below 600 cm⁻¹, and may be more easily observed in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Amide I (C=O Stretch) | 1650 - 1680 | IR |

| Amide II (N-H Bend/C-N Stretch) | 1520 - 1550 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by π → π* transitions originating from the substituted benzene (B151609) ring, which acts as the principal chromophore.

Compared to unsubstituted benzene, the absorption maxima (λ_max) for this compound will be shifted to longer wavelengths (a bathochromic or red shift). This is due to the electronic effects of the substituents. Both the iodo group and the pivaloylamido group act as auxochromes. The lone pairs of electrons on the iodine atom and, more significantly, the nitrogen atom of the amide group can be delocalized into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption of lower-energy light.

The spectrum would likely exhibit two main absorption bands, similar to other substituted benzenes: a strong primary band (E-band) at shorter wavelengths and a weaker secondary band (B-band) with fine structure at longer wavelengths. The presence of the bulky pivaloyl group and the ortho-iodo substituent may cause some steric inhibition of resonance, which would influence the exact position and intensity of these absorption bands.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-iodophenyl)pivalamide |

| N-formyl-o-toluidine |

| N-(2-Iodophenyl)benzenesulfonamide |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |

| 2-iodoaniline |

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for 2-Iodo-pivaloylaniline Transformations

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. While palladium-based catalysts have been successfully employed, future research will likely focus on exploring a broader range of catalytic systems to enhance efficiency, selectivity, and substrate scope.

Palladium catalysis has proven effective in the kinetic arylation of diaryl phosphine (B1218219) oxides using N-(2-iodoaryl)pivalamides, including this compound, to produce P-stereogenic triaryl phosphine oxides. scribd.com A study demonstrated that a Pd(CF₃CO₂)₂ catalyst with a specific chiral ligand (L9*) in the presence of N-methyl morphine as a base could achieve high yields and moderate to high enantioselectivity. scribd.com

Future explorations could involve nickel and silver catalysts, which have been shown to be effective in the C-H bond halogenation of anilides. thieme-connect.com For instance, NiCl₂·6H₂O has been used for ortho-bromination and iodination of acetanilides in water, presenting a potentially greener alternative to traditional methods. thieme-connect.com Investigating the applicability of such nickel or silver systems for transformations of this compound could lead to more cost-effective and environmentally friendly protocols. Another frontier is the use of polyoxovanadates as catalysts for selective oxidation reactions, which could offer new pathways for functionalizing the molecule. sciopen.com

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Reference |

| Pd(CF₃CO₂)₂ / Chiral Ligand | Asymmetric Arylation | N-(2-iodophenyl)pivalamide | Achieved high yields and enantioselectivity in synthesizing P-stereogenic triaryl phosphine oxides. | scribd.com |

| NiCl₂·6H₂O | C-H Halogenation | Acetanilide | Effective for ortho-halogenation in water, suggesting potential for greener transformations. | thieme-connect.com |

| AgOAc | C-H Halogenation | Acetanilide | Alternative catalyst for halogenation, operating at slightly higher temperatures than nickel. | thieme-connect.com |

| Polyoxovanadates | Oxidation | Sulfides, Alcohols | Show splendid redox properties, offering potential for novel oxidative transformations. | sciopen.com |

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. ijnc.irscientificupdate.combeilstein-journals.org Future research on this compound will undoubtedly prioritize the development of more sustainable and eco-friendly synthetic routes, both for its preparation and its subsequent transformations.

Key areas of focus include:

Safer Solvents: A significant portion of waste in chemical processes comes from solvents. acs.org Research into replacing traditional volatile organic solvents with greener alternatives like water or supercritical CO₂ is a major goal. acs.orgmdpi.com Nickel-catalyzed halogenation of anilides has already been demonstrated in water, showcasing a promising direction. thieme-connect.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the use of protecting groups and auxiliary substances. The use of highly specific enzymes can often eliminate the need for protecting groups, streamlining syntheses. acs.org

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-derived starting materials, future innovations may explore pathways from renewable biomass sources. ijnc.ir

The adoption of these green chemistry principles will not only reduce the environmental footprint of processes involving this compound but also enhance safety and cost-effectiveness. scientificupdate.commdpi.com

Integration with Machine Learning and AI in Reaction Discovery

The intersection of organic synthesis and artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize how chemical reactions are discovered and optimized. ijnc.ir Machine learning (ML) models are increasingly being used to predict reaction outcomes, such as yield and stereoselectivity, from a large dataset of known reactions. nih.govnih.gov

For a specialized substrate like this compound, where large datasets may not be available, ML strategies suited for low-data situations are particularly relevant. nih.govambujtewari.com These include:

Transfer Learning: A model trained on a large dataset of general reactions can be fine-tuned with a smaller, more specific dataset of reactions involving iodoanilides. This leverages prior "knowledge" to make accurate predictions even with limited data. nih.govambujtewari.com

Active Learning: An ML model can actively guide experimental design by identifying which reactions would be most informative to run next, thereby accelerating the discovery and optimization process with a minimum number of experiments. nih.govambujtewari.com

Furthermore, AI can be used to scan vast chemical spaces to identify novel catalysts or reaction conditions for transforming this compound. rsc.org By building predictive models based on quantum mechanical calculations and existing experimental data, AI can propose promising catalyst candidates that human chemists might overlook, potentially leading to breakthroughs in catalytic efficiency and selectivity. rsc.orgarxiv.org

Expansion of Derivatization Strategies for Diverse Molecular Scaffolds

This compound is an excellent building block for creating a wide array of more complex molecular structures due to the reactivity of its carbon-iodine bond. Future research will focus on expanding its use in synthesizing diverse molecular scaffolds for applications in medicinal chemistry and materials science.

The ortho-iodoaniline moiety is a precursor for various heterocyclic systems. For example, it can be used in reactions to form quinolines, which are prevalent in many biologically active compounds. researchgate.netresearchgate.net Research has shown that 2-vinylanilines can be converted to 2-chloroquinolines, suggesting that a derivatized version of this compound could participate in similar cyclization strategies. researchgate.net Additionally, its structure is suitable for intramolecular reactions, such as the synthesis of indolo(2,3-b)quinolines. acs.org

The pivaloyl group provides steric hindrance that can direct reactions to other sites or be removed to reveal a reactive amine. This dual functionality allows for sequential, site-selective modifications.

| Derivative Class | Synthetic Strategy | Potential Application | Reference |

| P-Stereogenic Triaryl Phosphine Oxides | Pd-catalyzed asymmetric arylation | Chiral ligands, Catalysis | scribd.com |

| Indolo(2,3-b)quinolines | Metal-free difunctionalization of indoles | Bioactive heterocycles, Neocryptolepine synthesis | acs.org |

| Dihydroquinolines | Domino Rhodium/Palladium catalysis | Chiral heterocyclic scaffolds | scholaris.ca |

| Substituted Quinolines | Cascade annulation of alkynes | Medicinal chemistry, Functional materials | researchgate.net |

Investigation of Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique that simplifies multi-step synthetic sequences by anchoring a starting material to an insoluble polymer support. d-nb.infonih.gov This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away by filtration. d-nb.info

Investigating the application of this compound in SPS is a promising future direction. The iodo- group provides a handle for attachment to a solid support. Recent studies have highlighted that iodo-functionalized linkers, such as iodo silanes, can be superior to more common linkers for immobilizing molecules, particularly peptides, onto a solid phase. mdpi.com These iodo silanes react efficiently with thiol groups and other nucleophiles, offering a robust and high-purity method for anchoring templates. mdpi.com

This suggests that this compound could be a valuable substrate for developing novel solid-phase synthesis strategies. By anchoring the molecule via its iodo- group, the rest of the molecule would be available for a sequence of transformations, enabling the rapid, semi-automated synthesis of libraries of complex molecules based on the anilide scaffold. nih.gov This approach would be particularly useful for generating peptidomimetics or other classes of molecules for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Iodo-pivaloylaniline to ensure high purity and yield?

- Methodological Answer: Prioritize controlled reaction conditions (e.g., temperature, stoichiometry) and monitor intermediates via thin-layer chromatography (TLC). Purification through recrystallization or column chromatography, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS), ensures purity. Reproducibility requires detailed experimental protocols, including solvent choices and catalyst loadings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Combine H/C NMR to confirm structural integrity, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and X-ray crystallography for absolute configuration verification. Cross-validate purity using HPLC with a UV-vis detector .

Q. How should a research question on this compound’s reactivity be formulated to align with academic rigor?

- Methodological Answer: Use the PICO(T) framework (Population: compound; Intervention: reaction conditions; Comparison: alternative pathways; Outcome: product selectivity) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How do steric effects in this compound influence its regioselectivity in Ullmann coupling reactions under varying catalytic systems?” .

Q. What strategies are recommended for conducting a literature review on this compound’s applications?

- Methodological Answer: Use Boolean operators (AND/OR/NOT) in databases like SciFinder or Reaxys, combining terms like “this compound” with “synthesis,” “mechanism,” or “catalysis.” Filter results by publication date (post-2010) and citation count to prioritize influential studies. Document search strategies for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.